molecular formula C6H6ClNO2 B1371422 6-Chloro-5-methoxypyridin-3-ol CAS No. 1105933-54-7

6-Chloro-5-methoxypyridin-3-ol

Cat. No. B1371422
M. Wt: 159.57 g/mol
InChI Key: BDRZASDJWOUJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-methoxypyridin-3-ol (6-CMPO) is a synthetic compound that has been used in a variety of scientific research applications. The compound has been found to possess a number of biochemical and physiological effects, making it a useful tool for researchers.

Scientific Research Applications

  • Industrial Chemical Applications Sodium 3,5,6-trichloropyridin-2-ol (STCP), a compound with a structure similar to 6-Chloro-5-methoxypyridin-3-ol, is highlighted as a crucial intermediate in synthesizing organophosphate insecticide chlorpyrifos. The study discusses the significance of STCP in the industrial manufacturing process and the need for further research into its toxicity mechanisms due to increased chances of poisoning with rising production and usage (Niu, Hao, & Xia, 2014).

  • Pharmacological and Biological Effects

    • Chlorogenic Acid (CGA) is extensively studied for its diverse pharmacological and biological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and its potential in modulating lipid and glucose metabolism (Naveed et al., 2018).
    • A comprehensive review on CGA also discusses its role as a nutraceutical against metabolic syndrome, highlighting its anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, as well as its application as a natural and potent food additive due to its antimicrobial properties (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
  • Environmental and Health Monitoring

    • Research on Chlorpyrifos, an organophosphate pesticide, examines its effects on neurobehavioral performance in adolescents, with a focus on the changes in pesticide exposure patterns and outcomes across the application season. This highlights the environmental and health monitoring aspects relevant to the pesticide industry and compounds like 6-Chloro-5-methoxypyridin-3-ol (Rohlman et al., 2016).

properties

IUPAC Name

6-chloro-5-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-5-2-4(9)3-8-6(5)7/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRZASDJWOUJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-methoxypyridin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.